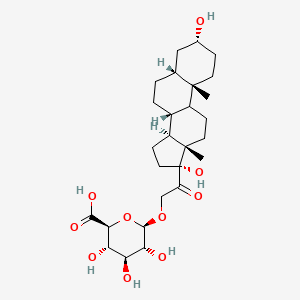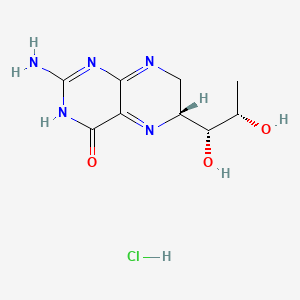
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a compound belonging to the class of quinoid systems. Quinoid systems are characterized by their unique structural features, which include two carbonyl groups in an unsaturated six-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural sources, including bacteria, fungi, and higher plants .
Preparation Methods
The synthesis of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves several steps. One common method includes the oxidation of quinic acid using manganese dioxide and sulfuric acid. This reaction involves dehydration, decarboxylation, and subsequent oxidation . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinoid compounds. In biology, it plays a role in redox reactions and cellular respiration. In medicine, it has potential therapeutic applications due to its antioxidant properties and involvement in various biological processes . In the industry, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves its role as a cofactor in redox reactions. It participates in electron transfer processes, which are crucial for cellular respiration and energy production. The compound interacts with various enzymes and proteins, facilitating the transfer of electrons and hydrogen atoms .
Comparison with Similar Compounds
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride can be compared with other quinoid compounds such as benzoquinones, naphthoquinones, and anthraquinones. These compounds share similar structural features but differ in their specific biological activities and applications. For example, benzoquinones are known for their role in pigmentation, while naphthoquinones and anthraquinones have diverse pharmacological properties .
Properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHYJSMRUIOMKW-ZUOBHZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
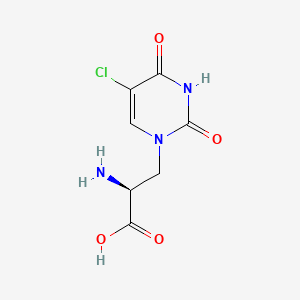

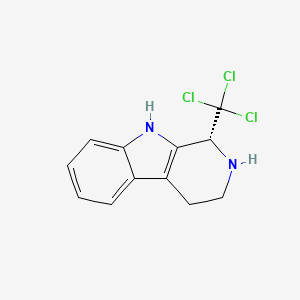
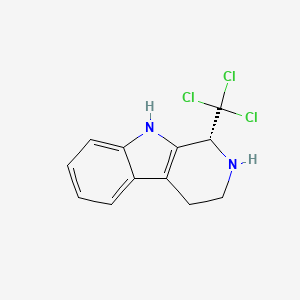
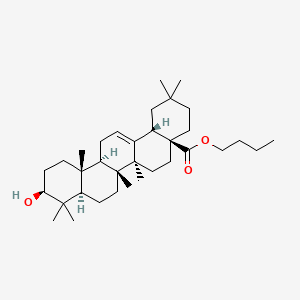
![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)
